molecular formula C11H6F2O2 B1427810 5-(2,3-Difluorophenyl)furan-2-carbaldehyde CAS No. 1126635-06-0

5-(2,3-Difluorophenyl)furan-2-carbaldehyde

Cat. No.: B1427810
CAS No.: 1126635-06-0
M. Wt: 208.16 g/mol
InChI Key: QEWHDSVJGJKRPO-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of 5-(2,3-Difluorophenyl)furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and furan.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid.

    Procedure: The 2,3-difluorobenzaldehyde is reacted with furan in the presence of the catalyst and solvent. The reaction mixture is stirred at a specific temperature, typically around room temperature to 50°C, for several hours.

    Isolation: After the reaction is complete, the product is isolated through techniques such as filtration, extraction, and purification by column chromatography.

Chemical Reactions Analysis

5-(2,3-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

1.1 Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including:

  • Suzuki Coupling : It can be coupled with boronic acids to form biaryl compounds, which are important in pharmaceuticals .
  • Condensation Reactions : It can undergo condensation with amines and other nucleophiles to yield a variety of derivatives that may possess enhanced biological activity.

1.2 Synthesis Methods

Several synthetic routes have been developed to produce 5-(2,3-difluorophenyl)furan-2-carbaldehyde:

  • Starting Material : Typically synthesized from commercially available furan derivatives and fluorinated phenyl compounds.
  • Catalytic Methods : Utilization of palladium or copper catalysts has been reported to improve yields in various reactions involving this compound .

Biological Activities

2.1 Pharmacological Properties

Research indicates that compounds containing the furan moiety often exhibit favorable pharmacological properties. This compound and its derivatives have shown potential in:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains and fungi.
  • Antitumor Properties : Preliminary studies suggest that certain modifications of this compound could inhibit tumor growth by targeting specific pathways involved in cancer progression .

2.2 Case Studies

Several studies highlight the biological relevance of furan derivatives:

  • A study demonstrated that furan-based compounds can inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways .
  • Another research article reported on the synthesis of furan derivatives that exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

5-(2,3-Difluorophenyl)furan-2-carbaldehyde can be compared with similar compounds such as:

Biological Activity

5-(2,3-Difluorophenyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₆F₂O₂
  • Molecular Weight : Approximately 220.16 g/mol
  • Structural Features : Contains a furan ring and a difluorophenyl group, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
  • Anticancer Activity : Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation, particularly in multidrug-resistant (MDR) cancer cells.
  • Mechanism of Action : The presence of fluorine atoms may enhance lipophilicity and metabolic stability, improving interaction with biological targets.

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

  • Starting Material : Furan
  • Reagents : DMF (Dimethylformamide) and POCl₃ (Phosphorus oxychloride)
  • Reaction Conditions : Controlled temperature and time to optimize yield.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions on the furan ring can significantly enhance anticancer potency. For example:

  • Lead Compound : A derivative of this compound showed submicromolar potency against MDR cancer cell lines.
  • Mechanism : Induces apoptosis via calcium homeostasis disruption and antagonism of antiapoptotic proteins like Bcl-2.

Antimicrobial Studies

In vitro assays indicated that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus1.56
Escherichia coli3.12
Pseudomonas aeruginosa6.25

Interaction Studies

Preliminary interaction studies have focused on the binding affinity of this compound with specific proteins involved in disease pathways. Notable findings include:

  • Enhanced binding to target receptors compared to non-fluorinated analogs.
  • Potential as a lead compound for further drug development targeting specific diseases.

Properties

IUPAC Name

5-(2,3-difluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWHDSVJGJKRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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